![molecular formula C15H20N4O2S2 B2473955 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235281-14-7](/img/structure/B2473955.png)
5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a pyrimidine ring, a piperidine ring, a thiophene ring, and a sulfonamide group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrimidine, piperidine, and thiophene) indicates a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups (like the sulfonamide) could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a sulfonamide group could enhance its solubility in water, while the presence of multiple aromatic rings could enhance its stability .Scientific Research Applications
- The synthesized compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains, using rifampicin as a reference drug .
- 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide serves as an organic synthesis intermediate . It finds utility in laboratory research and development for organic synthesis processes .
Antitubercular Activity
Organic Synthesis Intermediates
One-Pot Functionalization
Mechanism of Action
Target of Action
It’s worth noting that both indole and piperidine derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with a variety of targets, contributing to its biological activity.
Mode of Action
Based on the structural similarity to indole and piperidine derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or interference with signal transduction pathways .
Biochemical Pathways
Given the broad range of biological activities associated with indole and piperidine derivatives, it’s likely that the compound impacts multiple biochemical pathways .
Result of Action
Based on the known activities of structurally similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-12-3-4-14(22-12)23(20,21)18-11-13-5-9-19(10-6-13)15-16-7-2-8-17-15/h2-4,7-8,13,18H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBNMQVFWOTUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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